molecular formula C6H9ClO B13478030 (1-Chloro-3-methylidenecyclobutyl)methanol

(1-Chloro-3-methylidenecyclobutyl)methanol

Cat. No.: B13478030
M. Wt: 132.59 g/mol
InChI Key: DFFQLLOMEMATOG-UHFFFAOYSA-N
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Description

(1-Chloro-3-methylidenecyclobutyl)methanol is an organic compound characterized by a cyclobutane ring substituted with a chlorine atom and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Chloro-3-methylidenecyclobutyl)methanol typically involves the chlorination of 3-methylidenecyclobutanone followed by reduction. The reaction conditions often require the use of a chlorinating agent such as thionyl chloride or phosphorus trichloride, followed by reduction using a reducing agent like lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for chlorination and reduction can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(1-Chloro-3-methylidenecyclobutyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require basic conditions and nucleophiles such as sodium hydroxide or ammonia.

Major Products Formed

    Oxidation: Formation of 3-methylidenecyclobutanone.

    Reduction: Formation of 1-chloro-3-methylcyclobutane.

    Substitution: Formation of various substituted cyclobutylmethanols depending on the nucleophile used.

Scientific Research Applications

(1-Chloro-3-methylidenecyclobutyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Chloro-3-methylidenecyclobutyl)methanol involves its interaction with molecular targets such as enzymes and receptors. The chlorine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may undergo nucleophilic substitution or oxidation-reduction reactions, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-3-methylcyclobutane
  • 1-Chloro-3,3-dimethylcyclobutane
  • 1-Chloro-3-methylbutane

Uniqueness

(1-Chloro-3-methylidenecyclobutyl)methanol is unique due to the presence of both a chlorine atom and a methanol group on a cyclobutane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.

Properties

Molecular Formula

C6H9ClO

Molecular Weight

132.59 g/mol

IUPAC Name

(1-chloro-3-methylidenecyclobutyl)methanol

InChI

InChI=1S/C6H9ClO/c1-5-2-6(7,3-5)4-8/h8H,1-4H2

InChI Key

DFFQLLOMEMATOG-UHFFFAOYSA-N

Canonical SMILES

C=C1CC(C1)(CO)Cl

Origin of Product

United States

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